Darglitazone sodium
Overview
Description
Darglitazone sodium is a member of the thiazolidinedione class of drugs and acts as an agonist of peroxisome proliferator-activated receptor-γ (PPAR-γ). This compound was initially developed by Pfizer for the treatment of metabolic disorders such as type 2 diabetes mellitus. It has various insulin-sensitizing effects, including improving glycemic and lipidemic control .
Preparation Methods
The synthesis of Darglitazone sodium involves multiple steps. One of the synthetic routes includes the reaction of 5-methyl-2-phenyl-1,3-oxazol-4-yl propanoic acid with 4-(bromomethyl)benzoyl chloride, followed by cyclization with thiazolidine-2,4-dione. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Darglitazone sodium undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. .
Scientific Research Applications
Darglitazone sodium has been extensively studied for its scientific research applications, including:
Chemistry: Used as a reference compound in the study of thiazolidinediones and their chemical properties.
Biology: Investigated for its effects on cellular processes and gene regulation.
Medicine: Explored for its potential in treating metabolic disorders, particularly type 2 diabetes mellitus. .
Industry: Utilized in the development of new therapeutic agents targeting PPAR-γ
Mechanism of Action
Darglitazone sodium exerts its effects by acting as an agonist of PPAR-γ, a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolismThis results in improved insulin sensitivity, enhanced glucose uptake, and reduced lipid levels .
Comparison with Similar Compounds
Darglitazone sodium is compared with other thiazolidinediones such as pioglitazone and rosiglitazone. While all these compounds act as PPAR-γ agonists, this compound is noted for its higher potency and selectivity. It is approximately 200 times more potent than ciglitazone, another member of the thiazolidinedione class . Similar compounds include:
- Pioglitazone
- Rosiglitazone
- Ciglitazone
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical efficacy .
Properties
IUPAC Name |
sodium;5-[[4-[3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propanoyl]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S.Na/c1-14-18(24-22(29-14)17-5-3-2-4-6-17)11-12-19(26)16-9-7-15(8-10-16)13-20-21(27)25-23(28)30-20;/h2-10,20H,11-13H2,1H3,(H,25,27,28);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCPCELVARAPHJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCC(=O)C3=CC=C(C=C3)CC4C(=O)[N-]C(=O)S4.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N2NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141683-98-9 | |
Record name | Darglitazone sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141683989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DARGLITAZONE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1P35HS4XI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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